N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(3-(trifluoromethyl)phenyl)urea
Description
N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(3-(trifluoromethyl)phenyl)urea (CAS RN: 302913-54-8) is a urea derivative with a molecular formula of C₁₄H₁₃F₃N₄O and a molecular weight of 310.28 g/mol . Its structure features a 4,6-dimethylpyrimidinyl group attached to one urea nitrogen and a 3-(trifluoromethyl)phenyl group on the other (Figure 1). The pyrimidine ring and trifluoromethyl substituent contribute to its physicochemical properties, such as enhanced thermal stability and lipophilicity, which are critical in agrochemical and pharmaceutical applications.
Properties
CAS No. |
302913-54-8 |
|---|---|
Molecular Formula |
C14H13F3N4O |
Molecular Weight |
310.27 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H13F3N4O/c1-8-6-9(2)19-12(18-8)21-13(22)20-11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H2,18,19,20,21,22) |
InChI Key |
ZGROCSCHBNPHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidinyl or phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Variation: Urea vs. Guanidine
Compound : N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[3-(trifluoromethyl)phenyl]guanidine (CAS RN: 94828-52-1)
- Molecular Formula : C₁₄H₁₄F₃N₅
- Molecular Weight : 309.29 g/mol
- Key Difference : Replacement of the urea group (–NH–CO–NH–) with a guanidine group (–NH–C(=NH)–NH–).
- Properties: Melting point = 152–153°C .
Comparison :
| Property | Target Urea Compound | Guanidine Analog |
|---|---|---|
| Functional Group | Urea | Guanidine |
| Molecular Weight | 310.28 g/mol | 309.29 g/mol |
| Melting Point | Not reported | 152–153°C |
| Hydrogen Bonding | Moderate (2 donors) | High (3 donors) |
Substituent Modifications on Pyrimidine and Phenyl Rings
Compound : 1-[4,6-Dimethyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-3-(3-fluoro-4-methylphenyl)urea (CAS RN: 1797291-11-2)
- Molecular Formula : C₁₉H₂₂FN₅O
- Key Differences :
- Pyrimidine substituent: 2-(1-pyrrolidinyl) vs. 4,6-dimethyl in the target compound.
- Phenyl substituent: 3-fluoro-4-methyl vs. 3-(trifluoromethyl).
Comparison :
| Property | Target Compound | Pyrrolidinyl-Fluoro Analog |
|---|---|---|
| Pyrimidine Substituent | 4,6-Dimethyl | 2-(1-Pyrrolidinyl) |
| Phenyl Substituent | 3-(Trifluoromethyl) | 3-Fluoro-4-methyl |
| Molecular Weight | 310.28 g/mol | ~343.41 g/mol (estimated) |
The pyrrolidinyl group introduces a bulky, electron-rich substituent, which may alter steric interactions and solubility. The trifluoromethyl group in the target compound enhances lipophilicity compared to the fluoro-methyl group .
Agrochemical Urea Derivatives
Compounds :
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea)
Isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea)
Comparison :
| Property | Target Compound | Fluometuron | Isoproturon |
|---|---|---|---|
| Urea Substituents | Pyrimidinyl + Aryl | Dimethyl + Aryl | Dimethyl + Aryl |
| Key Groups | 4,6-Dimethylpyrimidinyl | N,N-Dimethyl | N,N-Dimethyl |
| Molecular Weight | 310.28 g/mol | 232.21 g/mol | 206.28 g/mol |
The target compound’s pyrimidinyl group replaces the simpler dimethyl substituents in fluometuron and isoproturon. This modification likely improves target specificity in biological systems due to the pyrimidine ring’s ability to engage in π-π stacking and hydrogen bonding .
Structural Isomers with Halogen Substituents
Compound : 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(2-pyrimidinyl)urea (CAS RN: 199803-95-7)
- Molecular Formula : C₁₂H₈ClF₃N₄O
- Molecular Weight : 316.67 g/mol
- Key Differences :
- Phenyl substituent: 2-chloro-5-(trifluoromethyl) vs. 3-(trifluoromethyl).
- Pyrimidine substituent: Unsubstituted 2-pyrimidinyl vs. 4,6-dimethyl.
Comparison :
| Property | Target Compound | Chloro-Trifluoromethyl Analog |
|---|---|---|
| Phenyl Substituent | 3-(Trifluoromethyl) | 2-Chloro-5-(trifluoromethyl) |
| Pyrimidine Substituent | 4,6-Dimethyl | Unsubstituted |
| Molecular Weight | 310.28 g/mol | 316.67 g/mol |
The chloro substituent in the analog increases molecular weight and may influence electronic effects, while the 4,6-dimethyl groups in the target compound could enhance steric shielding of the urea group .
Research Findings and Implications
- Thermal Stability : The guanidine analog’s higher melting point (152–153°C) suggests greater crystallinity compared to urea derivatives, though data for the target compound is lacking .
- Bioactivity : Pyrimidinyl groups in the target compound may improve binding to enzyme active sites (e.g., kinase inhibitors) compared to simpler dimethyl ureas like fluometuron .
- Lipophilicity : The trifluoromethyl group enhances membrane permeability, a trait shared with agrochemicals like teflubenzuron .
Biological Activity
N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(3-(trifluoromethyl)phenyl)urea is a synthetic compound belonging to the class of urea derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H12F3N3O
- Molecular Weight : 295.2598 g/mol
- IUPAC Name : this compound
The compound features a pyrimidine ring substituted with methyl groups and a trifluoromethylphenyl moiety, which may influence its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrimidinyl Moiety : This is achieved through condensation reactions starting from 4,6-dimethyl-2-pyrimidinamine.
- Introduction of the Trifluoromethyl Phenyl Group : This is accomplished via nucleophilic aromatic substitution using 3-(trifluoromethyl)phenyl isocyanate.
- Coupling Reaction : The final step involves coupling the intermediates to form the desired urea derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various signaling pathways within cells.
Antiproliferative Effects
Research indicates that derivatives related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar pyrimidine derivatives can inhibit cell proliferation by targeting specific kinases involved in cancer progression.
| Compound | Target | IC50 Value (nM) |
|---|---|---|
| Compound A | FGFR1 | 69.1 ± 19.8 |
| Compound B | FGFR2 | 2.0 ± 0.8 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for COX-2 inhibition for related pyrimidine derivatives have been reported to be around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
- In Vitro Studies : In a study examining the effects of pyrimidine derivatives on cancer cell lines, it was found that certain modifications enhanced their inhibitory potency against FGFR kinases, suggesting that structural variations significantly impact biological activity.
- Animal Models : In vivo studies involving carrageenan-induced paw edema in rats showed that related pyrimidine compounds effectively reduced inflammation markers, indicating potential therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
